Bucharaine

Description

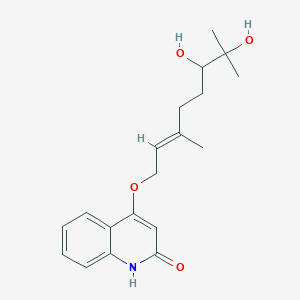

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-13(8-9-17(21)19(2,3)23)10-11-24-16-12-18(22)20-15-7-5-4-6-14(15)16/h4-7,10,12,17,21,23H,8-9,11H2,1-3H3,(H,20,22)/b13-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWIOAMUZKICDN-JLHYYAGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC(=O)NC2=CC=CC=C21)CCC(C(C)(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\COC1=CC(=O)NC2=CC=CC=C21)/CCC(C(C)(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50416758 |

Source

|

| Record name | Bucharaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21059-47-2 |

Source

|

| Record name | Bucharaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21059-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bucharaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bucharaine: A Technical Guide to its Discovery, Isolation, and Characterization from Haplophyllum bucharicum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucharaine, a unique monoterpenoid quinoline alkaloid, stands as a notable secondary metabolite isolated from the plant species Haplophyllum bucharicum. First reported in 1968, its distinct chemical architecture, featuring a quinoline core linked to a monoterpene unit, has drawn interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, a detailed, representative protocol for the isolation and purification, and methods for the structural characterization of bucharaine. It is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in the quinoline class of alkaloids.

Introduction

The genus Haplophyllum, belonging to the Rutaceae family, is a rich source of diverse secondary metabolites, including coumarins, lignans, and a wide array of alkaloids.[1][2] Within this genus, Haplophyllum bucharicum has yielded several unique compounds. The pioneering work of Sharafutdinova and Yunusov in 1968 led to the first isolation and structural elucidation of bucharaine, a monoterpenoid quinoline alkaloid.[3]

Bucharaine's classification stems from its hybrid structure, which combines a quinoline scaffold with a C10 monoterpene unit. This structural feature is relatively uncommon and distinguishes it from many other quinoline alkaloids, suggesting unique biosynthetic pathways and potentially novel biological activities.[4] Preliminary studies have indicated that bucharaine exhibits sedative and hypothermic effects, while the broader quinoline alkaloid class is known for a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[4] However, the precise mechanism of action and molecular targets for bucharaine remain largely unexplored, presenting an open avenue for future research.

Chemical and Physical Properties

The fundamental physicochemical properties of bucharaine are summarized in the table below. This data is critical for its detection, isolation, and characterization.

| Property | Value |

| IUPAC Name | 4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]-1H-quinolin-2-one |

| Molecular Formula | C₁₉H₂₅NO₄ |

| Molecular Weight | 331.41 g/mol |

| CAS Number | 21059-47-2 |

| Classification | Monoterpenoid Quinoline Alkaloid |

Experimental Protocols: Isolation and Purification

Stage 1: Extraction of Crude Alkaloids

-

Plant Material Preparation: Collect the aerial parts (leaves and stems) of Haplophyllum bucharicum. Air-dry the plant material in a shaded, well-ventilated area until brittle. Grind the dried material into a coarse powder to maximize the surface area for solvent extraction.

-

Solvent Extraction:

-

Pack the powdered plant material (e.g., 2.0 kg) into a large-scale Soxhlet apparatus or a large glass percolator.

-

Extract the material with methanol (e.g., 7 L) by refluxing for several hours (typically 5-6 hours).[5] Alternatively, perform exhaustive maceration at room temperature with agitation over several days.

-

Collect the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.

-

Stage 2: Acid-Base Partitioning for Alkaloid Enrichment

This crucial step separates acidic and neutral compounds from the basic alkaloids.

-

Acidification: Dissolve the crude methanolic extract in a 5% aqueous solution of a strong acid, such as hydrochloric acid (HCl), until the pH is approximately 2.0.

-

Defatting: Extract the acidic solution multiple times with a nonpolar organic solvent like hexane or diethyl ether. This step removes fats, waxes, and other non-basic compounds, which will remain in the organic phase. Discard the organic phase.

-

Basification: Adjust the pH of the remaining aqueous phase to approximately 9-10 by the slow, dropwise addition of a base, such as ammonium hydroxide (NH₄OH), while cooling in an ice bath. This neutralizes the alkaloid salts, converting them back to their free base form, which are less soluble in water.

-

Alkaloid Extraction: Extract the basified aqueous solution multiple times with a polar organic solvent like chloroform or dichloromethane. The free base alkaloids will partition into the organic phase.

-

Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the total alkaloid fraction (TAF).

Stage 3: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Pre-coat the TAF onto a small amount of silica gel.

-

Load the coated material onto a silica gel column packed in a nonpolar solvent (e.g., hexane or chloroform).

-

Elute the column with a gradient of increasing polarity, typically starting with 100% chloroform and gradually introducing methanol (e.g., chloroform:methanol 99:1, 98:2, etc.).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system and a visualizing agent (e.g., Dragendorff's reagent for alkaloids or UV light).

-

Combine fractions that show a similar TLC profile for the target compound.

-

-

Size-Exclusion Chromatography (Optional Final Polishing):

-

For final purification, subject the bucharaine-rich fractions to chromatography on a Sephadex LH-20 column.[4]

-

Elute with an organic solvent, typically methanol. This separates the molecules based on size and can effectively remove remaining small impurities.

-

Monitor the fractions by TLC to isolate pure bucharaine.

-

Stage 4: Structure Elucidation and Characterization

The identity and purity of the isolated compound are confirmed using modern spectroscopic techniques.

Data Presentation: Spectroscopic Characterization

The structure of bucharaine is elucidated by a combination of spectroscopic methods. The following table outlines the representative data expected from these analyses.

| Technique | Expected Observations for Bucharaine Structure |

| ¹H-NMR | Signals corresponding to aromatic protons of the quinoline ring, an olefinic proton in the terpene side chain, methylene and methine protons, and multiple distinct methyl group signals (including gem-dimethyl groups).[2][7] |

| ¹³C-NMR | Resonances for quaternary carbons (including carbonyl and aromatic carbons), methine carbons (aromatic and aliphatic), methylene carbons, and methyl carbons, consistent with the 19 carbons in the molecular formula.[2][7] |

| Mass Spec. (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight (331.41 g/mol ) and characteristic fragmentation patterns, such as the loss of water or cleavage of the ether linkage in the side chain. |

| Infrared (IR) | Absorption bands indicating the presence of key functional groups: O-H stretching (hydroxyl groups), N-H stretching (amide), C=O stretching (amide carbonyl), C=C stretching (aromatic and olefinic), and C-O stretching (ether). |

Visualization of Experimental Workflow

The logical flow of the isolation and characterization process is visualized below.

Caption: Experimental workflow for the isolation and characterization of bucharaine.

Conclusion

Bucharaine represents an intriguing natural product from Haplophyllum bucharicum. This guide outlines a comprehensive, reproducible methodology for its isolation and characterization, providing a valuable resource for natural product chemists. The limited understanding of its biological activity and mechanism of action presents a clear opportunity for pharmacologists and drug development professionals. Further investigation into bucharaine's effects on the central nervous system and its potential as a lead compound for novel therapeutics is warranted. The protocols and data presented herein serve as a starting point for such future explorations.

References

- 1. The Genus Haplophyllum Juss.: Phytochemistry and Bioactivities—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Alkaloids from Haplophyllum tuberculatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Bucharaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucharaine is a monoterpenoid quinoline alkaloid first isolated from the plant Haplophyllum bucharicum, a member of the Rutaceae family.[1] This guide provides a comprehensive overview of the known physical and chemical properties of Bucharaine, intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development. The unique structure of Bucharaine, featuring a quinoline core linked to a monoterpene unit, has garnered interest for its potential biological activities.[1] Early studies have indicated that Bucharaine may possess sedative and hypothermic properties.[2] This document summarizes the available quantitative data, outlines experimental protocols for its synthesis and isolation, and visualizes a relevant signaling pathway to provide a thorough understanding of this natural compound.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Bucharaine are summarized below. While extensive experimental data for some properties are limited in publicly available literature, the following tables provide the most current and accurate information available.

Table 1: General and Physical Properties of Bucharaine

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₅NO₄ | [3] |

| Molecular Weight | 331.4 g/mol | [3] |

| CAS Number | 21059-47-2 | [3] |

| IUPAC Name | 4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]-1H-quinolin-2-one | [3] |

| Appearance | Not explicitly reported, likely a solid at room temperature. | |

| Melting Point | Not available in cited literature. | |

| Boiling Point | Not available in cited literature. | |

| Solubility | Limited solubility in water; better solubility in organic solvents. | [3] |

Table 2: Spectroscopic Data for Bucharaine

| Spectroscopic Technique | Data | Source |

| High-Resolution Mass Spectrometry (HR-MS) | Measured m/z: 330.1711 (in negative ion mode, corresponding to [M-H]⁻) | [1][4] |

| ¹H NMR Spectroscopy | Specific chemical shift data not extensively reported in available literature. Initial structure elucidation relied on ¹H NMR to identify aromatic, olefinic, and aliphatic protons. | [1] |

| ¹³C NMR Spectroscopy | Detailed experimental data is not extensively reported in available literature. | [1] |

| Infrared (IR) Spectroscopy | Expected to show characteristic absorption bands for its functional groups (O-H, N-H, C=O, C=C, C-O). Specific experimental data is not available in the cited literature. | [1] |

Experimental Protocols

Synthesis of Bucharaine

A key synthetic route to Bucharaine involves the reaction of 4-hydroxy-2-quinolone with geranyl chloride, followed by selective hydroxylation and mono-epoxidation of the resulting geranyl ether intermediate.[5] The following is a representative protocol based on this reported synthesis.

Materials:

-

4-hydroxy-2-quinolone

-

Geranyl chloride

-

Anhydrous potassium carbonate

-

Anhydrous acetone

-

Reagents for selective hydroxylation (e.g., osmium tetroxide/N-methylmorpholine N-oxide)

-

Reagents for mono-epoxidation (e.g., m-chloroperoxybenzoic acid)

-

Appropriate solvents for reaction and purification (e.g., dichloromethane, ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of the Geranyl Ether Intermediate:

-

To a solution of 4-hydroxy-2-quinolone in anhydrous acetone, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add geranyl chloride dropwise to the suspension.

-

Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the geranyl ether of 4-hydroxy-2-quinolone.

-

-

Selective Hydroxylation:

-

Dissolve the purified geranyl ether in a suitable solvent system (e.g., acetone/water/t-butanol).

-

Add N-methylmorpholine N-oxide and a catalytic amount of osmium tetroxide.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting diol by column chromatography.

-

-

Mono-epoxidation to yield Bucharaine:

-

Dissolve the diol intermediate in a chlorinated solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise.

-

Stir the reaction at 0 °C to room temperature, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, Bucharaine, by silica gel column chromatography.

-

Characterization: The structure and purity of the synthesized Bucharaine should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, HR-MS, and IR spectroscopy, and compared with data from the natural product if available.

Isolation of Bucharaine from Haplophyllum bucharicum

The following is a general protocol for the isolation of alkaloids, including Bucharaine, from plant material, which can be adapted for Haplophyllum bucharicum.

Materials:

-

Dried and powdered aerial parts of Haplophyllum bucharicum

-

Methanol

-

Hydrochloric acid (HCl)

-

Ammonia solution (NH₄OH)

-

Organic solvents for extraction (e.g., chloroform, ethyl acetate)

-

Silica gel and/or Sephadex LH-20 for column chromatography

Procedure:

-

Extraction:

-

Macerate the powdered plant material with methanol at room temperature for 24-48 hours.

-

Filter the extract and concentrate the filtrate under reduced pressure to obtain a crude methanolic extract.

-

Acidify the crude extract with a dilute solution of HCl (e.g., 2%).

-

Partition the acidified extract with a nonpolar organic solvent (e.g., hexane or chloroform) to remove non-alkaloidal components.

-

Basify the aqueous acidic layer with a dilute ammonia solution to a pH of 9-10.

-

Extract the liberated alkaloids with an organic solvent (e.g., chloroform or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkaloid mixture.

-

-

Purification:

-

Subject the crude alkaloid mixture to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., chloroform-methanol).

-

Monitor the fractions by TLC, visualizing with an appropriate reagent (e.g., Dragendorff's reagent).

-

Combine fractions containing compounds with similar TLC profiles.

-

For further purification, utilize size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent, to separate alkaloids based on their size.[1]

-

Fractions containing pure Bucharaine can be identified by spectroscopic analysis (NMR, MS).

-

Signaling Pathways

While the specific molecular targets and signaling pathways modulated by Bucharaine are currently not well-defined in the scientific literature, the broader class of quinoline alkaloids is known to interact with various cellular signaling cascades.[1] For instance, some quinoline alkaloids have been shown to influence pathways involved in cell proliferation and inflammation, such as the MAPK/ERK and NF-κB pathways. As a representative example, a simplified diagram of a generic MAPK/ERK signaling pathway, which is a common target for many natural products, is provided below. Further research is required to determine if Bucharaine directly interacts with this or other signaling pathways.

Caption: A generic MAPK/ERK signaling pathway, a potential target for quinoline alkaloids.

Conclusion

Bucharaine represents an intriguing natural product with a unique chemical structure and preliminary evidence of biological activity. This guide has consolidated the available data on its physical and chemical properties, provided representative experimental protocols for its synthesis and isolation, and offered a perspective on potential areas of pharmacological investigation. The significant gaps in the experimental data, particularly detailed spectroscopic information and a defined mechanism of action, highlight the need for further research to fully elucidate the therapeutic potential of this monoterpenoid quinoline alkaloid. The information presented herein is intended to provide a solid foundation for future studies by researchers, scientists, and drug development professionals.

References

- 1. Bucharaine | 21059-47-2 | Benchchem [benchchem.com]

- 2. musechem.com [musechem.com]

- 3. Buy Bucharaine (EVT-446284) | 21059-47-2 [evitachem.com]

- 4. massbank.eu [massbank.eu]

- 5. Quinoline alkaloids. Part 22. Synthesis of the monoterpenoid quinoline alkaloid, bucharaine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Bucharaine (CAS Number: 21059-47-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucharaine (CAS: 21059-47-2) is a naturally occurring monoterpenoid quinoline alkaloid isolated from plants of the Haplophyllum genus, notably Haplophyllum bucharicum. This technical guide provides a comprehensive overview of the current scientific knowledge on Bucharaine, including its chemical properties, synthesis, reported biological activities, and a discussion of its potential mechanisms of action. Due to the limited availability of specific quantitative data and detailed experimental protocols for Bucharaine in publicly accessible literature, this guide also presents representative methodologies for the synthesis and biological evaluation of quinoline alkaloids, alongside available spectroscopic data. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of Bucharaine and related compounds.

Chemical and Physical Properties

Bucharaine is classified as a monoterpenoid quinoline alkaloid, featuring a quinoline core structure linked to a C10 monoterpene unit.[1] This structural characteristic is relatively uncommon among quinoline alkaloids and is a key contributor to its distinct chemical properties and potential biological activities.[1]

| Property | Value | Source |

| CAS Number | 21059-47-2 | N/A |

| Molecular Formula | C₁₉H₂₅NO₄ | [2] |

| Molecular Weight | 331.4 g/mol | [2] |

| InChI Key | PBWIOAMUZKICDN-JLHYYAGUSA-N | [2] |

| Observed m/z ([M-H]⁻) | 330.1711 | [2] |

| Calculated Exact Mass | 331.178358 | [2] |

Synthesis

Representative Synthetic Strategies for the Quinoline Core

The following are established methods for the synthesis of the quinoline scaffold, which could be adapted for the synthesis of Bucharaine precursors.

-

Skraup Synthesis: This is a classic method involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation to form the quinoline ring.

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid catalyst.

-

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

-

Combes Quinoline Synthesis: This synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst.

Hypothetical Synthetic Workflow for Bucharaine

A plausible synthetic route to Bucharaine would likely involve the synthesis of the quinoline core, followed by the attachment and modification of the monoterpene side chain.

Caption: Hypothetical workflow for Bucharaine synthesis.

Biological Activities and Potential Mechanisms of Action

Research into the specific biological activities of Bucharaine is still in its early stages. However, preliminary studies and the known pharmacological effects of other quinoline alkaloids suggest several potential therapeutic applications.

Reported and Potential Biological Activities

-

Sedative and Hypothermic Effects: Bucharaine has been reported to possess sedative properties.[3]

-

Anti-inflammatory and Antioxidant Activity: As a member of the quinoline alkaloid class, Bucharaine is suggested to have potential anti-inflammatory and antioxidant effects.[1]

-

Anticancer Potential: While specific cytotoxic data for Bucharaine is lacking, quinoline alkaloids, in general, are known to exhibit antitumor properties.[1][4] The essential oils from Haplophyllum tuberculatum, a related species, have shown cytotoxic activity against liver and lung cancer cell lines.

Mechanism of Action

The precise molecular mechanism of action for Bucharaine has not been fully elucidated. For many quinoline alkaloids, their biological effects are attributed to their ability to intercalate into DNA, inhibit topoisomerase enzymes, or modulate various signaling pathways.[4]

Given the reported anti-inflammatory potential, a hypothetical mechanism could involve the inhibition of key inflammatory mediators.

Caption: Hypothetical anti-inflammatory mechanism of Bucharaine.

Experimental Protocols

Detailed experimental protocols specifically for Bucharaine are scarce. Therefore, this section provides representative protocols for assessing the biological activities commonly associated with quinoline alkaloids.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of Bucharaine (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations.

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Heating: Induce denaturation by heating the mixture at 51°C for 20 minutes.

-

Cooling and Measurement: After cooling, measure the turbidity of the solution at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.

In Vivo Sedative and Hypothermic Activity (Rodent Model)

This protocol outlines a general procedure for evaluating the sedative and hypothermic effects of a compound in mice or rats. All animal experiments must be conducted in accordance with approved ethical guidelines.

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Baseline Measurements: Record the baseline rectal temperature and locomotor activity of each animal.

-

Compound Administration: Administer Bucharaine (at various doses) or a vehicle control intraperitoneally or orally.

-

Post-treatment Monitoring:

-

Hypothermic Effect: Measure the rectal temperature at regular intervals (e.g., 30, 60, 90, 120 minutes) post-administration.

-

Sedative Effect: Assess locomotor activity using an open-field test or an activity meter at the same time intervals.

-

-

Data Analysis: Compare the changes in body temperature and locomotor activity between the treated and control groups.

Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) has been used to confirm the molecular formula of Bucharaine.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Observed m/z ([M-H]⁻): 330.1711[2]

-

Calculated Exact Mass for C₁₉H₂₅NO₄: 331.178358[2]

The fragmentation pattern of quinoline alkaloids in mass spectrometry often involves the cleavage of the side chain and rearrangements of the quinoline core.

Representative Spectroscopic Data for Quinoline Alkaloids

-

¹H NMR: Protons on the quinoline ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts of the monoterpene side chain protons would be expected in the aliphatic and olefinic regions of the spectrum.

-

¹³C NMR: The carbon atoms of the quinoline ring generally resonate between δ 120-160 ppm. The carbons of the side chain would appear at chemical shifts characteristic of their respective functional groups (alkane, alkene, alcohol).

-

Infrared (IR) Spectroscopy: Characteristic IR absorption bands for a molecule like Bucharaine would include:

-

O-H stretching (for the hydroxyl groups) around 3200-3600 cm⁻¹ (broad).

-

C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹.

-

C=C and C=N stretching (in the quinoline ring) around 1500-1600 cm⁻¹.

-

C-O stretching (for the ether and alcohol functionalities) around 1000-1300 cm⁻¹.

-

Conclusion and Future Directions

Bucharaine is a monoterpenoid quinoline alkaloid with potential therapeutic applications, particularly in the areas of sedation, anti-inflammatory, and anticancer activities. However, the current body of scientific literature on Bucharaine is limited. Further research is warranted to:

-

Elucidate the precise molecular mechanisms of action and identify its specific cellular targets.

-

Conduct comprehensive in vitro and in vivo studies to quantify its biological activities and establish a clear pharmacological profile.

-

Develop and optimize a synthetic route for Bucharaine and its analogs to facilitate structure-activity relationship (SAR) studies and the development of more potent and selective therapeutic agents.

-

Fully characterize its spectroscopic properties to aid in its identification and analysis.

This technical guide serves as a starting point for researchers and drug development professionals, summarizing the existing knowledge and highlighting the key areas for future investigation into the promising potential of Bucharaine.

References

The Bucharaine Biosynthesis Pathway: A Technical Guide for Researchers

An In-depth Exploration of a Promising Monoterpenoid Quinoline Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucharaine, a monoterpenoid quinoline alkaloid isolated from Haplophyllum bucharicum, presents a unique chemical scaffold with potential pharmacological applications. Elucidating its biosynthetic pathway is crucial for understanding its natural production and for developing biotechnological avenues for its synthesis. This technical guide synthesizes the current understanding of the putative Bucharaine biosynthesis pathway, drawing parallels from established alkaloid and terpenoid biosynthetic routes. While specific enzymatic data for Bucharaine remains to be fully characterized, this document outlines the likely enzymatic steps, precursor molecules, and proposes experimental strategies for the pathway's complete elucidation.

Introduction to Bucharaine

Bucharaine is a specialized metabolite belonging to the quinoline alkaloid family, characterized by the fusion of a quinoline core with a monoterpene unit. It was first isolated from the plant Haplophyllum bucharicum, a member of the Rutaceae family. The intricate structure of Bucharaine suggests a complex biosynthetic origin, likely involving the convergence of the shikimate and mevalonate (or MEP) pathways. Understanding this pathway is of significant interest for synthetic biology and drug discovery, as it could enable the production of Bucharaine and novel derivatives with enhanced therapeutic properties.

The Proposed Bucharaine Biosynthesis Pathway

Based on its chemical structure, a logical biosynthetic pathway for Bucharaine can be proposed, commencing from two key precursors: 4-hydroxy-2-quinolone and geranyl pyrophosphate (GPP).

Biosynthesis of Precursors

2.1.1. 4-Hydroxy-2-quinolone Formation

The quinoline ring system of Bucharaine is likely derived from the shikimate pathway, with anthranilic acid serving as a key intermediate. The biosynthesis of 4-hydroxy-2-quinolone is hypothesized to proceed as follows:

-

Step 1: Activation of Anthranilic Acid: Anthranilate is activated by a CoA ligase to form anthraniloyl-CoA.

-

Step 2: Condensation with Malonyl-CoA: Anthraniloyl-CoA undergoes condensation with malonyl-CoA, a reaction catalyzed by a type III polyketide synthase (PKS), likely a chalcone synthase-like enzyme.

-

Step 3: Cyclization and Tautomerization: The resulting polyketide intermediate undergoes intramolecular cyclization and subsequent tautomerization to yield the stable 4-hydroxy-2-quinolone scaffold.

2.1.2. Geranyl Pyrophosphate (GPP) Formation

The C10 monoterpene unit of Bucharaine is supplied by geranyl pyrophosphate (GPP). GPP is synthesized through the condensation of two C5 isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors can be produced via two distinct pathways in plants:

-

Mevalonate (MVA) Pathway: Primarily operating in the cytosol and mitochondria.

-

Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids.

The condensation of IPP and DMAPP is catalyzed by GPP synthase.

Assembly and Modification of the Bucharaine Scaffold

The core of Bucharaine biosynthesis involves the coupling of 4-hydroxy-2-quinolone and GPP, followed by a series of enzymatic modifications.

-

Step 4: Prenylation of 4-Hydroxy-2-quinolone: A crucial step is the attachment of the geranyl moiety from GPP to the 4-hydroxy-2-quinolone core. This reaction is catalyzed by a prenyltransferase . The prenylation can occur at either a carbon (C-prenylation) or an oxygen (O-prenylation) atom of the quinolone ring. The exact position of the initial prenylation in Bucharaine biosynthesis requires experimental verification.

-

Step 5: Hydroxylation and Cyclization: Following prenylation, the geranyl side chain undergoes a series of modifications, including hydroxylations and cyclizations, to form the final Bucharaine structure. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYPs) and potentially other oxidoreductases. CYPs are well-known for their role in the diversification of alkaloid structures in plants. The specific sequence and regioselectivity of these oxidative reactions are key to forming the characteristic monoterpenoid structure of Bucharaine.

Quantitative Data Summary

Currently, there is a notable absence of specific quantitative data in the scientific literature regarding the Bucharaine biosynthesis pathway. To facilitate future research, the following table outlines the types of data that are critical to collect.

| Parameter | Method of Measurement | Significance |

| Enzyme Kinetics (Km, Vmax, kcat) | Enzyme assays with purified recombinant enzymes and varying substrate concentrations. | Determines substrate affinity, catalytic efficiency, and rate-limiting steps. |

| Metabolite Concentrations | LC-MS/MS or GC-MS analysis of extracts from different tissues and developmental stages of Haplophyllum bucharicum. | Identifies pathway intermediates and reveals metabolic flux and regulatory points. |

| Gene Expression Levels | qRT-PCR or transcriptome sequencing (RNA-Seq) of tissues with varying Bucharaine accumulation. | Correlates gene expression with metabolite production to identify candidate biosynthetic genes. |

Experimental Protocols for Pathway Elucidation

The following outlines detailed methodologies for key experiments required to fully characterize the Bucharaine biosynthesis pathway.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding the enzymes involved in Bucharaine biosynthesis.

Methodology:

-

Plant Material: Collect various tissues (leaves, stems, roots, flowers) from Haplophyllum bucharicum at different developmental stages.

-

RNA Extraction and Sequencing: Extract total RNA from each tissue sample. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo or map reads to a reference genome if available.

-

Perform differential gene expression analysis to identify genes with expression patterns that correlate with Bucharaine accumulation (as determined by metabolomic analysis).

-

Conduct gene co-expression network analysis (e.g., using WGCNA) to identify modules of co-expressed genes, which may represent biosynthetic pathways.

-

Annotate the functions of candidate genes by sequence homology to known biosynthetic enzymes (e.g., PKS, prenyltransferases, CYPs).

-

Functional Characterization of Candidate Enzymes

Objective: To confirm the enzymatic function of candidate genes identified through transcriptomics.

Methodology:

-

Gene Cloning and Recombinant Protein Expression:

-

Amplify the full-length coding sequences of candidate genes from Haplophyllum bucharicum cDNA.

-

Clone the genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

-

Express the recombinant proteins in a suitable heterologous host system.

-

Purify the recombinant proteins using affinity chromatography (e.g., His-tag purification).

-

-

In Vitro Enzyme Assays:

-

Prenyltransferase Assay: Incubate the purified candidate prenyltransferase with 4-hydroxy-2-quinolone and GPP. Analyze the reaction products by LC-MS/MS to detect the formation of a prenylated quinolone.

-

Cytochrome P450 Assay: Reconstitute the purified candidate CYP with a cytochrome P450 reductase. Incubate with the prenylated intermediate and NADPH. Analyze the products by LC-MS/MS to identify hydroxylated and cyclized products.

-

Metabolite Profiling and Quantification

Objective: To identify and quantify Bucharaine and its biosynthetic intermediates in Haplophyllum bucharicum.

Methodology:

-

Sample Preparation: Harvest and freeze-dry plant tissues. Grind the tissues to a fine powder and extract with a suitable solvent (e.g., methanol or ethyl acetate).

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method for the separation and detection of Bucharaine and its putative precursors.

-

Use authentic standards for quantification. If standards are unavailable, relative quantification can be performed.

-

Analyze extracts from different tissues and developmental stages to create a metabolic profile.

-

Visualizations of Pathways and Workflows

To aid in the conceptualization of the Bucharaine biosynthesis pathway and the experimental approaches for its elucidation, the following diagrams are provided.

Caption: Proposed biosynthetic pathway of Bucharaine.

Caption: Experimental workflow for elucidating the Bucharaine pathway.

Conclusion and Future Directions

The biosynthesis of Bucharaine represents an exciting area of research with implications for natural product chemistry and biotechnology. While the proposed pathway provides a solid framework, significant experimental work is required for its complete validation. Future research should focus on:

-

Transcriptome and Metabolome Profiling of Haplophyllum bucharicum: This will be instrumental in identifying the specific genes and intermediates of the pathway.

-

Functional Characterization of Enzymes: Recombinant expression and in vitro assays are essential to confirm the roles of candidate prenyltransferases and cytochrome P450s.

-

Metabolic Engineering: Once the pathway is elucidated, heterologous expression in microbial hosts like Saccharomyces cerevisiae or Escherichia coli could enable sustainable production of Bucharaine and the generation of novel analogs for drug screening.

This technical guide serves as a roadmap for researchers embarking on the exciting journey of unraveling the biosynthetic secrets of Bucharaine. The insights gained will not only contribute to our fundamental understanding of plant specialized metabolism but also pave the way for innovative applications in medicine and industry.

An In-depth Technical Guide to Bucharaine: Natural Sources, Abundance, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucharaine, a monoterpenoid quinoline alkaloid, has garnered interest for its potential sedative and antimicrobial properties. This technical guide provides a comprehensive overview of the current scientific understanding of Bucharaine, focusing on its natural sources, abundance, and the molecular pathways underlying its biological activities. This document synthesizes available data on its extraction and isolation, and presents detailed experimental methodologies where accessible. Furthermore, it visualizes the hypothesized signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development applications.

Natural Sources and Abundance

Bucharaine is a secondary metabolite primarily found in plants of the Haplophyllum genus, which belongs to the Rutaceae family.

Primary Natural Source: The principal source of Bucharaine is Haplophyllum bucharicum .[1][2] This plant species has been the subject of phytochemical investigations leading to the initial isolation and characterization of Bucharaine. Other species within the Haplophyllum genus may also contain Bucharaine, though H. bucharicum is the most cited source.

Abundance: Quantitative data on the specific abundance and yield of Bucharaine from Haplophyllum bucharicum is not extensively reported in publicly available literature. However, a study on the extraction of total alkaloids from the aerial parts of Haplophyllum tuberculatum reported a yield of 0.37% for the total alkaloid extract.[1][3] While this provides a general indication of alkaloid content in the genus, the specific percentage of Bucharaine within this total alkaloid fraction remains to be determined through targeted quantitative analysis, such as High-Performance Liquid Chromatography (HPLC).

| Parameter | Value | Source Plant | Citation |

| Total Alkaloid Yield | 0.37% (of dry weight) | Haplophyllum tuberculatum (aerial parts) | [1][3] |

| Bucharaine Abundance | Not specified in literature | Haplophyllum bucharicum | - |

Experimental Protocols

Extraction of Total Alkaloids from Haplophyllum Species

The following protocol is a general method for the extraction of alkaloids from Haplophyllum species and can be adapted for the specific isolation of Bucharaine.[3][4][5]

Materials:

-

Dried and powdered aerial parts of Haplophyllum bucharicum

-

Methanol

-

Sulfuric acid solution (2% m/m)

-

Ammonium hydroxide solution (25% m/m)

-

Chloroform

-

Petroleum ether or diethyl ether

-

Sodium sulfate (anhydrous)

-

Mayer's reagent

-

Sodium carbonate solution (5% m/m)

-

Ultrasonic bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Maceration/Soxhlet Extraction:

-

Acid-Base Extraction for Purification:

-

Filter the methanolic extract and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in water and acidify to pH 3-4 with 2% sulfuric acid.

-

Wash the acidic aqueous solution with petroleum ether or diethyl ether to remove lipophilic and neutral impurities.

-

Basify the aqueous solution to pH 9-10 with 25% ammonium hydroxide.

-

Extract the liberated free alkaloids with chloroform.

-

-

Final Processing:

-

Wash the chloroform extract with distilled water until a neutral pH is achieved.

-

Dry the chloroform extract over anhydrous sodium sulfate.

-

Evaporate the chloroform under reduced pressure to obtain the crude total alkaloid extract.

-

Isolation of Bucharaine by Column Chromatography

Further purification of Bucharaine from the total alkaloid extract can be achieved using column chromatography.[7]

Materials:

-

Crude total alkaloid extract

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a gradient of chloroform-methanol or other suitable solvent mixtures determined by Thin Layer Chromatography)

-

Fraction collector

-

TLC plates and developing chamber

Procedure:

-

Column Preparation: Prepare a silica gel column using a suitable slurry packing method.

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually increasing the proportion of the polar solvent (e.g., from 100% chloroform to a chloroform-methanol mixture).

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest (Bucharaine).

-

Final Purification: The isolated Bucharaine can be further purified by recrystallization or preparative TLC if necessary.

Biological Activities and Signaling Pathways

Sedative Activity

The sedative properties of Bucharaine are hypothesized to be mediated through its interaction with the central nervous system, specifically by modulating the activity of γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the brain.[8][9][10]

Proposed Signaling Pathway:

Bucharaine is thought to act as a positive allosteric modulator of GABA-A receptors. This interaction is believed to enhance the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, leading to a depressant effect on the central nervous system and manifesting as sedation. The specific subunits of the GABA-A receptor that Bucharaine interacts with have not yet been fully elucidated.[11]

Antimicrobial Activity

The antimicrobial activity of quinoline alkaloids, including potentially Bucharaine, is often attributed to their ability to disrupt the integrity of bacterial cell membranes.[12][13]

Proposed Mechanism of Action:

Bucharaine, being a lipophilic molecule, is proposed to intercalate into the bacterial cell membrane. This disrupts the phospholipid bilayer, leading to increased membrane permeability. The loss of membrane integrity results in the leakage of essential intracellular components, such as ions, ATP, nucleic acids, and proteins, ultimately leading to bacterial cell death.

Experimental Workflows

General Workflow for Bucharaine Research

The following diagram outlines a logical workflow for the investigation of Bucharaine from its natural source to the characterization of its biological activity.

Conclusion and Future Directions

Bucharaine, a monoterpenoid quinoline alkaloid from Haplophyllum bucharicum, presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of sedatives and antimicrobials. While its natural source has been identified, a significant gap exists in the quantitative analysis of its abundance. The provided experimental protocols for extraction and isolation offer a foundational methodology that can be optimized for higher purity and yield.

The proposed signaling pathways for its sedative and antimicrobial activities are based on the well-established mechanisms of related quinoline alkaloids. Future research should focus on validating these hypotheses through direct experimental evidence. Key areas for further investigation include:

-

Quantitative Analysis: Development and validation of an HPLC or other quantitative method to determine the precise concentration of Bucharaine in Haplophyllum bucharicum and other potential plant sources.

-

Mechanism of Sedative Action: Electrophysiological studies to confirm the interaction of Bucharaine with GABA-A receptors and to identify the specific receptor subunits involved.[14][15][16][17]

-

Mechanism of Antimicrobial Action: In-depth studies to elucidate the specific effects of Bucharaine on bacterial cell membranes, including assays for membrane potential, integrity, and leakage of intracellular components.[12][13]

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of Bucharaine analogs to identify key structural features responsible for its activity and to potentially enhance its therapeutic properties.

A thorough understanding of these aspects will be crucial for the successful translation of Bucharaine from a natural product of interest to a viable candidate for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Alkaloid Extraction - Lifeasible [lifeasible.com]

- 5. jocpr.com [jocpr.com]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. GABA(A) receptor subtype-selectivity of novel bicuculline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Allosteric ligands and their binding sites define γ-aminobutyric acid (GABA) type A receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of Structure on the Interactions between Five Natural Antimicrobial Compounds and Phospholipids of Bacterial Cell Membrane on Model Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Relationship between membrane damage, leakage of intracellular compounds, and inactivation of Escherichia coli treated by pressurized CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Electrophysiological Characterization of GABAergic Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electrophysiological studies of the mode of action of GABA on vertebrate central neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cris.haifa.ac.il [cris.haifa.ac.il]

- 17. Electrophysiological and immunocytochemical characterization of GABA and dopamine neurons in the substantia nigra of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Bucharaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bucharaine, a monoterpenoid quinoline alkaloid. The information presented herein is essential for the identification, characterization, and further development of this natural product.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HR-MS) has been instrumental in determining the elemental composition and exact mass of Bucharaine.

Table 1: High-Resolution Mass Spectrometry Data for Bucharaine

| Ion Mode | Measured m/z | Molecular Formula | Calculated Exact Mass |

| Negative | 330.1711 ([M-H]⁻) | C₁₉H₂₅NO₄ | 331.178358 |

Experimental Protocol: Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) Mass Spectrometry

The mass spectrometric data was acquired using an Agilent 1200 RRLC system coupled with an Agilent 6520 QTOF mass spectrometer.[1] The analysis was performed under the following conditions:

-

Ion Mode: Negative[1]

-

Column: Agilent C8 Cartridge Column (2.1x30mm, 3.5 µm) as a guard column, and an Agilent SB-Aq column (2.1x50mm, 1.8 µm) as the analytical column.[1]

-

Column Temperature: 60 °C[1]

-

Mobile Phase:

-

Flow Rate: 0.6 ml/min[1]

-

Gradient: A linear gradient from 98% A and 2% B to 2% A and 98% B over 13 minutes, followed by a 6-minute hold at 2% A and 98% B, and a 5-minute re-equilibration at 98% A and 2% B.[1]

-

Retention Time: 8.276 minutes[1]

-

Scan Range: m/z 100-1000[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The Infrared (IR) spectrum of Bucharaine would provide valuable information about its functional groups. While a specific spectrum for Bucharaine is not available, the IR spectra of quinoline, its core heterocyclic system, can offer insights into the expected absorption bands. For example, the IR spectrum of quinoline shows characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations, and out-of-plane bending vibrations.

Experimental Workflows

The general workflow for the spectroscopic analysis of Bucharaine is outlined below.

This guide summarizes the currently available spectroscopic data for Bucharaine. Further research to obtain and publish detailed ¹H NMR, ¹³C NMR, and IR spectral data in an accessible format would be highly beneficial for the scientific community.

References

Bucharaine Solubility in Organic Solvents: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Bucharaine, a quinoline alkaloid of interest to researchers, scientists, and professionals in drug development. While precise quantitative solubility data in various organic solvents remains largely proprietary and is not extensively published in publicly accessible literature, this document synthesizes the available qualitative information and provides general experimental frameworks for solubility determination.

Core Understanding of Bucharaine Solubility

Bucharaine (CAS No. 21059-47-2), a monoterpenoid quinoline alkaloid originally isolated from Haplophyllum bucharicum, is structurally characterized by a quinoline core.[1] This structural feature, common to alkaloids, generally results in limited solubility in aqueous solutions but enhanced solubility in organic solvents.[1] Available literature and supplier data consistently describe Bucharaine as being "sparingly soluble" in organic solvents and practically insoluble in water.[2]

The molecular structure of Bucharaine contains both hydrophobic regions and polar functional groups, which contributes to its solubility profile.[3] The quinoline backbone provides a largely nonpolar surface, favoring interactions with organic solvents. The presence of hydroxyl groups, however, introduces polarity, which can influence its solubility in different organic media.[3]

Qualitative Solubility Profile

Based on the general principles of "like dissolves like" and the known behavior of similar alkaloid structures, a qualitative assessment of Bucharaine's solubility can be inferred.

| Solvent Class | Expected Solubility | Rationale |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate | The hydroxyl groups in these solvents can form hydrogen bonds with the polar functionalities of Bucharaine. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Moderate to Good | These solvents can effectively solvate the Bucharaine molecule through dipole-dipole interactions. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Low to Moderate | The nonpolar hydrocarbon backbone of Bucharaine allows for some interaction with nonpolar solvents. |

| Chlorinated Solvents (e.g., Chloroform, Dichloromethane) | Moderate to Good | These solvents are effective at dissolving many alkaloids due to a balance of polarity and the ability to engage in van der Waals interactions. |

It is crucial to note that the term "sparingly soluble" indicates that while Bucharaine does dissolve in these solvents, it does not do so to a high concentration. For the preparation of stock solutions or for use in chemical reactions, empirical determination of solubility in the specific solvent of choice is highly recommended.

Experimental Protocols for Solubility Determination

While specific, published protocols for Bucharaine are not available, standard methodologies for determining the solubility of a compound in organic solvents can be readily applied. The following outlines a general experimental workflow for this purpose.

A common and reliable method for determining equilibrium solubility is the shake-flask method .

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the saturation concentration of Bucharaine in a specific organic solvent at a controlled temperature.

Materials:

-

Bucharaine (solid)

-

Selected organic solvent(s) of high purity

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid Bucharaine to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to allow for equilibrium to be reached (typically 24-72 hours). The equilibration time should be determined empirically by taking measurements at different time points until the concentration in solution remains constant.

-

Phase Separation: Allow the vials to stand undisturbed at the controlled temperature for a period to allow the excess solid to sediment.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Quantification:

-

Using HPLC: Dilute the filtered solution with a known volume of the solvent. Analyze the diluted sample by HPLC against a pre-established calibration curve of Bucharaine in the same solvent.

-

Using UV-Vis Spectrophotometry: If Bucharaine has a distinct chromophore, measure the absorbance of the diluted filtrate at its λmax. Calculate the concentration using a calibration curve prepared with known concentrations of Bucharaine in the same solvent.

-

Data Presentation: The solubility is typically expressed in units of mg/mL or as molarity (mol/L).

Below is a Graphviz diagram illustrating the general workflow for the shake-flask solubility determination method.

Logical Relationship for Solvent Selection

The choice of an appropriate organic solvent for Bucharaine is guided by the principle of matching the polarity of the solvent with that of the solute. The following diagram illustrates the logical considerations for solvent selection based on the structural characteristics of Bucharaine.

Conclusion

References

Bucharaine: A Technical Whitepaper on Potential Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucharaine is a quinoline alkaloid naturally occurring in plants of the Haplophyllum genus.[1] As a member of the extensive quinoline alkaloid family, Bucharaine is of significant interest to the scientific community for its potential therapeutic applications. Quinoline alkaloids are known to possess a wide array of pharmacological effects, including antitumor, antimalarial, antibacterial, and anti-inflammatory properties.[1] Research into the specific biological activities of Bucharaine is still in its nascent stages, with preliminary studies indicating a range of potential therapeutic uses.[1] This document provides a comprehensive overview of the current understanding of Bucharaine's pharmacological effects, drawing from available preclinical data and the broader context of quinoline alkaloid bioactivity. The complex structure of Bucharaine has also made it a subject of interest for total synthesis by organic chemists, which could facilitate the development and testing of new synthetic derivatives with enhanced properties.[1]

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is essential for any pharmacological investigation.

| Property | Value |

| CAS Number | 21059-47-2 |

| Molecular Weight | 331.4 g/mol |

| InChI Key | PBWIOAMUZKICDN-JLHYYAGUSA-N |

Pharmacological Profile

Current research, although limited, suggests that Bucharaine may exert effects on the central nervous system and possess cytotoxic properties.

Central Nervous System Effects: Sedative and Hypothermic Activity

The most directly observed pharmacological effects of Bucharaine are related to the central nervous system.

-

Hypothermic Effects: In vivo studies involving mice and rats have shown that Bucharaine administration leads to a significant reduction in body temperature.[1] This places Bucharaine in a category with other constituents of Haplophyllum, such as haplophyllidine and dubinidine, which have also demonstrated sedative and hypothermic effects.[1]

-

Sedative and Anti-Aggressive Properties: Pharmacological investigations have also noted that Bucharaine can suppress aggressive behaviors in animal models, which further supports its potential as a sedative agent.[1] These findings suggest that Bucharaine may modulate neurochemical pathways that regulate body temperature and behavior.

Potential Cytotoxic and Anticancer Activity

As a quinoline derivative, Bucharaine belongs to a class of compounds recognized for their potential anticancer activities.[1] The proposed mechanism for many quinoline alkaloids involves the induction of apoptosis through the modulation of cell cycle regulators and the inhibition of key signaling pathways integral to tumor proliferation.[1]

However, direct evidence for Bucharaine's efficacy is not yet conclusive. A study assessing the cytotoxic effects of compounds from Haplophyllum bucharicum on HeLa (cervix carcinoma) and HCT-116 (colon carcinoma) cell lines found that Bucharaine was not among the most potent compounds, with an IC50 value greater than 100 µM against HeLa cells.[1]

| Table 1: Summary of Reported Biological Activities of Bucharaine | ||

| Pharmacological Effect | Experimental Model | Key Findings |

| Hypothermic Effect | Mice and Rats | Significantly lowered body temperature.[1] |

| Sedative Effect | Animal Models | Suppressed aggressive responses.[1] |

| Cytotoxic Activity | HeLa and HCT-116 cell lines | IC50 > 100 µM against HeLa cells; not the most active compound tested against HCT-116.[1] |

Mechanism of Action

A detailed understanding of Bucharaine's mechanism of action at the molecular level is largely absent from the current scientific literature.[1] The specific molecular targets and signaling pathways that Bucharaine modulates remain unknown.[1]

Potential for Enzyme Inhibition

Many alkaloids exert their pharmacological effects by inhibiting key enzymes. For anticancer alkaloids, common targets include topoisomerases and kinases.[1] It is plausible that Bucharaine's potential bioactivities could be mediated through the inhibition of such enzymes, but this requires empirical validation.

Modulation of Signaling Pathways

The broad bioactivities associated with quinoline alkaloids suggest they can interfere with cellular signaling cascades. While no specific pathway has been identified for Bucharaine, a hypothetical mechanism for its potential anticancer effects could involve the modulation of pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death.

Caption: Hypothetical signaling pathway for Bucharaine's potential anticancer activity.

Quantitative Data and Pharmacokinetics

There is a notable absence of quantitative data regarding Bucharaine's pharmacological and pharmacokinetic properties.

| Table 2: Quantitative Cytotoxicity Data for Bucharaine | ||

| Cell Line | Assay Type | IC50 Value |

| HeLa (Cervix Carcinoma) | Cytotoxicity Assay | > 100 µM[1] |

Comprehensive pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME), are not available for Bucharaine.[1]

| Table 3: Key Pharmacokinetic Parameters for Bucharaine | |

| Parameter | Value |

| Half-life (t½) | Not Reported |

| Volume of Distribution (Vd) | Not Reported |

| Clearance (CL) | Not Reported |

| Bioavailability (F) | Not Reported |

Experimental Protocols

Detailed experimental protocols for the studies on Bucharaine are not fully described in the available literature. However, based on the nature of the findings, we can infer the general methodologies employed.

-

In Vivo CNS Studies: The assessment of hypothermic and sedative effects would have involved the administration of Bucharaine to animal models (mice, rats), followed by the monitoring of core body temperature and standardized behavioral tests to quantify aggressive responses.

-

In Vitro Cytotoxicity Assays: The evaluation of anticancer potential would utilize standard cell viability assays. A general workflow for such an experiment is outlined below.

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

Future Research and Conclusion

The current body of research on Bucharaine provides a preliminary glimpse into its potential pharmacological effects, particularly on the central nervous system. However, significant gaps in our knowledge remain. Future research should prioritize:

-

Elucidation of Molecular Targets: Identifying the specific enzymes, receptors, or other biomolecules with which Bucharaine interacts is crucial.

-

Mechanism of Action Studies: Detailed investigations are needed to understand the signaling pathways modulated by Bucharaine.

-

Comprehensive Pharmacological Profiling: A broader screening of Bucharaine against various disease models is warranted.

-

Pharmacokinetic and Toxicological Assessment: In-depth ADME and safety profiling are essential for any further development.[1]

References

Bucharaine: A Preliminary Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document summarizes the current, preliminary understanding of the mechanism of action of Bucharaine. Research into this compound is in its nascent stages, and as such, detailed quantitative data, fully elucidated experimental protocols, and confirmed signaling pathways are largely unavailable in publicly accessible literature. This guide is intended to provide a foundational overview and a framework for future investigation.

Introduction

Bucharaine is a monoterpenoid quinoline alkaloid naturally occurring in the plant Haplophyllum bucharicum.[1][2] As a member of the quinoline alkaloid family, Bucharaine is of interest to the scientific community due to the known diverse biological activities of this class of compounds. Preliminary studies and anecdotal evidence suggest that Bucharaine may possess sedative, hypothermic, antioxidant, anti-inflammatory, and cytotoxic properties.[1][2] This technical guide aims to consolidate the existing preliminary data and provide a structured approach for further research into its mechanism of action.

Potential Biological Activities and Mechanism of Action

The current understanding of Bucharaine's biological activities is based on initial observations and its classification within the quinoline alkaloid family. The following sections outline the potential mechanisms of action that warrant further investigation.

Sedative and Hypothermic Effects

Preliminary reports suggest that Bucharaine may exert sedative and hypothermic effects.[2] The precise molecular targets and pathways responsible for these activities have not yet been identified.

To date, specific quantitative data from dose-response studies on the sedative and hypothermic effects of Bucharaine have not been published. For future studies, it is recommended to present such data in a structured format as exemplified in Table 1.

Table 1: Hypothetical Quantitative Data for Sedative and Hypothermic Effects of Bucharaine

| Experimental Model | Parameter Measured | Bucharaine Concentration | Result |

| Mouse Model | Reduction in Spontaneous Activity | 10 mg/kg | Data Not Available |

| 50 mg/kg | Data Not Available | ||

| 100 mg/kg | Data Not Available | ||

| Rat Model | Change in Core Body Temperature | 10 mg/kg | Data Not Available |

| 50 mg/kg | Data Not Available | ||

| 100 mg/kg | Data Not Available |

-

Sedative Activity Assessment (Locomotor Activity Test):

-

Acclimatize male C57BL/6 mice to the testing room for at least 1 hour.

-

Administer Bucharaine (dissolved in a suitable vehicle, e.g., DMSO and saline) via intraperitoneal injection at various doses (e.g., 10, 50, 100 mg/kg). A vehicle control group should be included.

-

Immediately after injection, place each mouse in an open-field activity chamber equipped with infrared beams to track movement.

-

Record the total distance traveled, number of vertical rears, and time spent in the center versus the periphery of the chamber over a 30-minute period.

-

Analyze the data to determine a dose-dependent decrease in locomotor activity.

-

-

Hypothermic Effect Assessment:

-

Use male Sprague-Dawley rats for the study.

-

Measure the baseline core body temperature of each rat using a rectal probe.

-

Administer Bucharaine at various doses as described above.

-

Measure the core body temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.

-

Calculate the change in body temperature from baseline for each dose and time point.

-

Antioxidant and Anti-inflammatory Effects

Bucharaine is suggested to have antioxidant and anti-inflammatory properties, which may be linked to its ability to modulate inflammatory pathways.[1] The specific mechanisms, such as direct radical scavenging or inhibition of pro-inflammatory enzymes and cytokines, are yet to be determined.

Quantitative data on the antioxidant and anti-inflammatory activities of Bucharaine are not currently available. Future research should aim to quantify these effects using standard assays, with results presented as shown in the hypothetical Table 2.

Table 2: Hypothetical Quantitative Data for Antioxidant and Anti-inflammatory Activities of Bucharaine

| Assay | Parameter | Bucharaine IC₅₀ / EC₅₀ |

| DPPH Radical Scavenging | Antioxidant Activity | Data Not Available |

| ABTS Radical Scavenging | Antioxidant Activity | Data Not Available |

| Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | Data Not Available |

| TNF-α Secretion | Data Not Available | |

| IL-6 Secretion | Data Not Available |

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of Bucharaine in methanol.

-

In a 96-well plate, add various concentrations of Bucharaine to a methanolic solution of DPPH.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

-

-

Anti-inflammatory Activity in Macrophages:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Pre-treat the cells with various concentrations of Bucharaine for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect the cell culture supernatant to measure the levels of nitric oxide (using the Griess reagent) and pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.

-

Determine the dose-dependent inhibitory effect of Bucharaine on the production of these inflammatory mediators.

-

Cytotoxic Effects

As with many quinoline alkaloids, Bucharaine has been investigated for its potential cytotoxic activity against cancer cell lines.

Limited quantitative data is available regarding the cytotoxic effects of Bucharaine. One study screening various alkaloids from Haplophyllum A. Juss reported that Bucharaine was not among the most potent compounds against HeLa and HCT-116 cell lines.

Table 3: Available Quantitative Data for Cytotoxic Activity of Bucharaine

| Cell Line | Assay | Bucharaine IC₅₀ | Reference |

| HeLa (cervical cancer) | Cytotoxicity Assay | > 100 µM | [1] |

| HCT-116 (colon cancer) | Cytotoxicity Assay | > 100 µM | [1] |

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Bucharaine for 48 or 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

Future Directions

The preliminary evidence for the biological activities of Bucharaine provides a compelling basis for further in-depth investigation. Future research should focus on:

-

Isolation and Purification: Establishing a robust method for isolating and purifying Bucharaine in sufficient quantities for comprehensive biological screening.

-

In-depth Pharmacological Screening: Conducting a broad range of in vitro and in vivo assays to confirm and quantify its sedative, hypothermic, antioxidant, anti-inflammatory, and cytotoxic effects.

-

Mechanism of Action Studies: Utilizing molecular biology techniques to identify the specific cellular targets and signaling pathways modulated by Bucharaine. This includes receptor binding assays, enzyme inhibition studies, and gene and protein expression analyses.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing Bucharaine analogs to identify the key structural features responsible for its biological activities and to potentially develop more potent and selective compounds.

Conclusion

Bucharaine is a naturally occurring quinoline alkaloid with preliminary indications of a range of potentially valuable pharmacological properties. This technical guide has summarized the current state of knowledge and provided a roadmap for future research. The elucidation of its mechanism of action through rigorous scientific investigation holds promise for the development of new therapeutic agents.

References

In-depth Analysis of Bucharaine's Sedative and Hypothermic Effects In Vivo Reveals a Field in Early Stages of Exploration